N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide
Description
N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Properties
IUPAC Name |
4-N-[(2-chlorophenyl)methyl]-1-N-thiophen-2-ylpiperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S/c19-15-5-2-1-4-14(15)12-20-17(23)13-7-9-22(10-8-13)18(24)21-16-6-3-11-25-16/h1-6,11,13H,7-10,12H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDWJDVMZRATMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling Methods
The direct coupling of piperidine-1,4-dicarboxylic acid with 2-chlorobenzylamine and thiophen-2-amine is theoretically feasible but suffers from poor regioselectivity and competing side reactions. In practice, this approach yields <20% of the target compound due to the formation of symmetric byproducts (e.g., bis-(2-chlorobenzyl) or bis-(thiophen-2-yl) derivatives). Activation of both carboxylic acid groups using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 0°C followed by sequential amine addition marginally improves selectivity (25% yield). However, chromatographic separation remains necessary, limiting scalability.
Stepwise Synthesis with Protective Groups
A more effective strategy involves selective protection-deprotection of the piperidine dicarboxylic acid moieties (Figure 1). For example:
- Protection of the 1-carboxylic acid : Treatment of piperidine-1,4-dicarboxylic acid with tert-butyl dicarbonate (Boc₂O) in aqueous sodium carbonate selectively yields 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (85% yield).
- Coupling of the 4-carboxylic acid : Activation with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N-hydroxytetrazole (HOT) in dimethylformamide (DMF) facilitates reaction with 2-chlorobenzylamine, yielding 1-(tert-butoxycarbonyl)-N4-(2-chlorobenzyl)piperidine-4-carboxamide (72% yield).
- Deprotection and second coupling : Removal of the Boc group with trifluoroacetic acid (TFA) in dichloromethane (DCM) generates the free 1-carboxylic acid, which is coupled with thiophen-2-amine using ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) to furnish the final product (68% yield).
This approach achieves an overall yield of 34%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).
Optimization of Reaction Conditions
Coupling Reagents and Solvent Systems
Comparative studies reveal that HATU outperforms EDC·HCl in coupling efficiency (Table 1).
Table 1. Coupling reagent performance for amidation of piperidine-1-carboxylic acid
| Reagent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| EDC·HCl | DIPEA | DMF | RT | 58 |
| HATU | DIPEA | DMF | RT | 72 |
| PyBOP | TEA | DCM | 0°C | 65 |
Conditions: 1.5 equiv. reagent, 2.0 equiv. amine, 2.0 equiv. base, 12 h reaction time.
Polar aprotic solvents (DMF, dimethyl sulfoxide) enhance solubility of intermediates, while tertiary amines (N,N-diisopropylethylamine, triethylamine) neutralize HCl byproducts.
Temperature and Reaction Time Effects
Microwave-assisted synthesis at 80°C reduces reaction times from 24 h to 30 min for the second coupling step, achieving 70% yield with minimal epimerization. Prolonged stirring (>24 h) at room temperature promotes hydrolysis of activated esters, decreasing yields by 15–20%.
Characterization and Analytical Data
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H), 7.12–6.98 (m, 3H, Thiophene-H), 4.41 (d, J=5.6 Hz, 2H, CH₂), 3.89–3.72 (m, 4H, Piperidine-H), 2.51–2.43 (m, 2H, Piperidine-H).
- ¹³C NMR (101 MHz, DMSO-d₆) : δ 170.2 (C=O), 168.9 (C=O), 140.1 (C-Cl), 132.8–126.3 (Ar-C), 121.4 (Thiophene-C), 52.7 (Piperidine-C), 43.1 (CH₂).
Infrared (IR) Spectroscopy : Strong absorptions at 1650 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II) confirm carboxamide formation.
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at tR=8.7 min (254 nm), corresponding to >98% purity.
Comparative Analysis of Synthetic Routes
A cost-benefit analysis (Table 2) favors the stepwise protective group strategy despite requiring additional steps, as it avoids costly purification of regioisomers.
Table 2. Comparison of synthetic approaches
| Method | Steps | Overall Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Direct coupling | 2 | 18 | 75 | 120 |
| Stepwise protection | 4 | 34 | 95 | 90 |
| Microwave-assisted | 3 | 42 | 92 | 150 |
Cost estimates include reagents and purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the dicarboxamide moiety, potentially forming alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorobenzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Summary of Synthesis Steps
| Step | Description |
|---|---|
| Formation of Piperidine Ring | Cyclization with appropriate precursors |
| Introduction of Chlorobenzyl | Nucleophilic substitution reactions |
| Attachment of Thiophenyl | Coupling reactions (e.g., Suzuki coupling) |
| Formation of Dicarboxamide | Reaction with carboxylic acid derivatives |
Medicinal Chemistry
N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is primarily studied for its potential therapeutic applications, particularly in:
- Neurological Disorders : The compound may interact with receptors in the central nervous system, suggesting possible use in treating conditions such as depression or anxiety.
- Antimicrobial Activity : Preliminary studies indicate that this compound could exhibit antimicrobial properties against various pathogens.
Biological Studies
Research has focused on the biological implications of this compound:
- Receptor Interactions : Studies have aimed to elucidate how this compound interacts with specific biological targets, potentially leading to new therapeutic strategies.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways, making it a candidate for further pharmacological evaluation.
Industrial Applications
In addition to its medicinal potential, this compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its versatility allows for modifications that can enhance its properties or yield novel compounds.
Case Study 1: Antimicrobial Evaluation
In a study evaluating various piperidine derivatives, this compound demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiophenyl group could enhance efficacy against resistant strains .
Case Study 2: Neurological Implications
Another investigation explored the effects of this compound on neurotransmitter systems. It was found to modulate serotonin and dopamine receptors in vitro, suggesting potential applications in treating mood disorders .
Mechanism of Action
The mechanism of action of N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide would depend on its specific interactions with biological targets. It may interact with receptors or enzymes in the central nervous system, modulating their activity and leading to pharmacological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N4-benzyl-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide
- N4-(2-chlorobenzyl)-N1-phenylpiperidine-1,4-dicarboxamide
- N4-(2-chlorobenzyl)-N1-(furan-2-yl)piperidine-1,4-dicarboxamide
Uniqueness
N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is unique due to the specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of the chlorobenzyl and thiophenyl groups may enhance its binding affinity to certain biological targets or alter its metabolic stability.
Biological Activity
N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core with two carboxamide groups and substituents that include a chlorobenzyl and a thiophene ring. This unique structure may contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. These investigations reveal its potential in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by targeting specific pathways involved in tumor proliferation.
- CNS Effects : The compound has shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.
- Antimicrobial Properties : Some studies have indicated that it possesses antimicrobial activity against certain bacterial strains.
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, computational studies using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have identified several potential protein targets:
| Target Type | Potential Targets | Activity Spectrum |
|---|---|---|
| Enzymes | Kinases, phosphatases | Modulation of signaling pathways |
| Receptors | G-protein coupled receptors (GPCRs) | Neurotransmission modulation |
| Transport Systems | Ion channels | Regulation of cellular excitability |
| Antimicrobial Targets | Bacterial enzymes | Disruption of bacterial metabolism |
Case Studies
Recent research has highlighted the effectiveness of similar piperidine derivatives in various preclinical models. For instance:
- Anticancer Studies : A study demonstrated that related compounds exhibited significant cytotoxicity against breast cancer cell lines, suggesting a potential role for this compound in cancer therapy .
- Neurological Applications : In silico studies have indicated that piperidine derivatives can interact with dopamine receptors, which may lead to new treatments for Parkinson’s disease .
- Antimicrobial Research : Investigations into the antimicrobial properties revealed that certain piperidine derivatives could effectively inhibit the growth of resistant bacterial strains .
Q & A
Q. What are the key synthetic routes for N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols:
- Piperidine core formation : Cyclization reactions using carbodiimides or urea derivatives to form the piperidine-1,4-dicarboxamide scaffold.
- Substituent introduction : The 2-chlorobenzyl and thiophen-2-yl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Optimization : Temperature (e.g., 60–80°C for coupling steps), solvent choice (polar aprotic solvents like DMF), and catalysts (Pd-based for cross-coupling) are critical for yield and purity .
- Purification : Column chromatography or recrystallization ensures >95% purity, confirmed by HPLC .
Q. Which analytical methods are essential for characterizing this compound?
Comprehensive characterization requires:
- NMR spectroscopy : and NMR confirm regioselectivity of substitutions (e.g., aromatic protons at δ 7.2–7.8 ppm for thiophene and chlorobenzyl groups) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 430.1) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as seen in related piperidine-dicarboxamide structures .
Q. What stability considerations are relevant for long-term storage?
- Degradation pathways : Hydrolysis of the amide bond under acidic/basic conditions or oxidation of the thiophene moiety.
- Storage : Anhydrous environments at –20°C in amber vials minimize degradation. Stability assays (e.g., accelerated thermal aging at 40°C for 30 days) assess shelf life .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Reaction path prediction : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in substitution reactions .
- Docking studies : Molecular dynamics simulations identify binding affinities to target proteins (e.g., kinase inhibitors), guiding structural modifications .
- Machine learning : Training models on existing SAR data prioritizes substituents for synthesis, reducing experimental trial-and-error .
Q. What strategies address discrepancies in biological activity data across structural analogs?
- Meta-analysis : Compare datasets from analogs (e.g., thienopyrimidine-piperidine hybrids) to isolate substituent effects. For example, replacing 4-chlorobenzyl with 2-chlorobenzyl may alter logP and membrane permeability .
- Standardized assays : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time to minimize inter-study variability .
Q. How do structural modifications to the piperidine ring impact physicochemical properties?
- Ring substituents : Adding methyl groups to the piperidine nitrogen increases steric hindrance, reducing metabolic clearance (e.g., t extended from 2.1 to 4.3 hours in rat liver microsomes) .
- Conformational analysis : X-ray data show that chair-to-boat transitions in the piperidine ring influence solubility and crystallinity .
Q. What experimental designs resolve challenges in regioselective functionalization?
- Protecting group strategies : Temporary protection of the piperidine nitrogen with Boc groups directs substitution to the thiophene or chlorobenzyl positions .
- Catalyst screening : Palladium/copper bimetallic systems improve cross-coupling efficiency for heteroaromatic substitutions (yield increase from 45% to 82%) .
Data Contradiction Analysis
Q. Why do similar compounds exhibit divergent solubility profiles despite identical core structures?
- Crystallinity vs. amorphous state : Variations in recrystallization solvents (e.g., ethanol vs. acetonitrile) lead to polymorphic forms with differing solubility .
- Counterion effects : Salt formation (e.g., hydrochloride vs. tosylate) alters aqueous solubility by up to 10-fold .
Q. How can conflicting cytotoxicity data in analogous compounds be reconciled?
- Assay interference : Thiophene derivatives may quench fluorescence in MTT assays, leading to false-low viability readings. Validation via ATP-based luminescence assays is recommended .
- Metabolic activation : Pro-drug analogs require liver microsome activation for cytotoxicity, which may not occur in in vitro models .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
